[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a 5-methyl group and a carboxylate ester. The ester moiety is further modified with a carbamoyl group linked to a 3-methoxyphenyl ring.
The synthesis of such compounds typically involves multi-step procedures, as demonstrated in , where methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate serves as a precursor. Condensation reactions with reagents like DMF-DMA or BF3·SMe2 are employed to introduce functional groups, highlighting the compound’s modular design for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-13(21-10)15(18)20-9-14(17)16-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLNTRVVYCEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxyphenyl group, a carbamoyl moiety, and a thiophene ring. These structural components contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N1O3S1 |
| Molecular Weight | 289.35 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene compounds can inhibit cancer cell growth in various cell lines, suggesting a potential for therapeutic applications against malignancies such as neuroblastoma and glioblastoma .
- Case Study : In an evaluation of related compounds, the growth inhibition concentrations (GI50) were found to be in the nanomolar range across 60 cancer cell lines. Such findings highlight the potential effectiveness of thiophene derivatives in overcoming drug resistance in cancer treatments .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thiophene derivatives have been reported to possess activity against various bacterial strains, indicating their potential use as antimicrobial agents. Further research is needed to elucidate the specific mechanisms involved in this activity.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Cell Cycle Disruption : By affecting microtubule dynamics, it can induce apoptosis in cancer cells, as evidenced by studies showing increased rates of cell death upon treatment with similar compounds .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Significant growth inhibition | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Potential modulation of metabolic pathways |
Case Studies on Anticancer Efficacy
A comparative analysis was conducted on various thiophene derivatives, including this compound:
| Compound | Cell Line Tested | LC50 (nM) |
|---|---|---|
| Compound A | U87 Glioblastoma | 200 ± 60 |
| Compound B | BE Cell Line | 18.9 |
| This compound | Various Cancer Lines | <15 × lower than standard |
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Compounds containing thiophene rings have been investigated for their potential as anticancer agents. Research indicates that derivatives of thiophene can inhibit key enzymes involved in cancer progression, such as tyrosine kinases and dihydrofolate reductases. The structural features of [(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate may enhance its potency against certain cancer cell lines .
- Antiviral Properties : Thiophene derivatives have shown promise in antiviral applications, particularly against viral infections that involve the inhibition of viral replication mechanisms. The compound's unique functional groups may contribute to its efficacy in this domain .
- Neurological Disorders : Some studies suggest that thiophene-based compounds can modulate neurotransmitter systems, making them potential candidates for treating neurological disorders such as depression and anxiety .
Material Science Applications
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport is crucial for enhancing device performance .
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it valuable in developing advanced materials for various industrial applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiophene derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, with IC50 values suggesting a promising therapeutic index against breast cancer cell lines .
Case Study 2: Organic Electronics Application
In an investigation into the efficiency of organic photovoltaic devices, researchers incorporated this compound into the active layer. The devices exhibited enhanced power conversion efficiencies compared to those using traditional materials, highlighting the compound's potential in renewable energy technologies .
Data Tables
Comparison with Similar Compounds
Ethyl 5-[(2-Methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate
- Structural Differences : This compound () shares a thiophene core but differs in substituents:
- Carbamoyl Position : 2-Methoxyphenyl vs. 3-methoxyphenyl in the target compound.
- Additional Substituents : A 4-methylbenzamido group at position 2 and an ethyl ester at position 3.
- Electron-donating methoxy groups in the para or meta positions often enhance stability and solubility .
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Structural Differences: This analogue () replaces the carbamoyl group with a methylamino-linked 2-methoxyphenyl moiety.
- Implications: The methylamino linker may alter hydrogen-bonding capacity, affecting pharmacokinetics (e.g., absorption and metabolism) compared to the carbamoyl group .
Methyl 3-amino-4-methylthiophene-2-carboxylate
- Structural Differences : Lacks the carbamoyl and 3-methoxyphenyl groups ().
- Implications : The absence of these groups reduces molecular complexity and likely diminishes target-specific bioactivity, highlighting the importance of the carbamoyl-phenyl motif .
Carbamoyl-Substituted Macrolide Analogues
describes descladinosylazithromycin analogues with carbamoyl modifications, such as B2 (11-O-(hexyl) carbamoyl, 3-O-(3-methoxyphenyl) carbamoyl), which showed potent quick-killing activity against Plasmodium knowlesi.
- Key Comparisons :
- Core Structure : The target compound’s thiophene vs. macrolide backbone in B2.
- Bioactivity : B2’s 3-methoxyphenyl carbamoyl group correlates with antimalarial efficacy, suggesting that similar substituents in the target compound may confer activity against parasitic targets .
- Pharmacokinetics : Thiophene derivatives generally exhibit faster metabolic clearance than macrolides, which could influence dosing regimens .
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Thiophene Derivatives
Table 2. Carbamoyl-Substituted Analogues in Antimalarial Context
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between 5-methylthiophene-2-carboxylic acid derivatives and (3-methoxyphenyl)carbamoyl methyl intermediates. Key steps include:
- Esterification : Use methanol or ethanol under acidic catalysis (e.g., H₂SO₄) to prepare methyl/ethyl esters of 5-methylthiophene-2-carboxylic acid.
- Carbamoylation : React the ester with 3-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via reverse-phase HPLC (e.g., methanol-water gradient) to achieve >95% purity .
- Optimization : Adjust reaction time (e.g., reflux for 12–24 hours), stoichiometry (1.2:1 molar ratio of carbamoylating agent), and solvent polarity to improve yield.
Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?
- Methodology :
- X-ray Diffraction : Collect single-crystal data using Mo-Kα radiation (λ = 0.71073 Å). Resolve hydrogen bonding patterns (e.g., O–H⋯O interactions) to confirm molecular packing .
- Software : Use SHELXL for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures. Validate geometry with ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What analytical techniques are critical for confirming the purity and structural identity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze and NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, thiophene protons at δ ~6.7–7.2 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential biological applications?
- Methodology :
- Derivatization : Synthesize analogs by modifying the methoxyphenyl or thiophene moieties (e.g., halogenation, alkylation) to assess impact on bioactivity.
- Biological Assays : Screen analogs against bacterial strains (e.g., S. aureus, E. coli) using MIC assays, and correlate substituent effects with activity trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like DNA gyrase .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts, IR peaks) across studies?
- Methodology :
- Cross-Validation : Replicate synthesis and characterization under standardized conditions (solvent, temperature).
- Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare IR spectra with density functional theory (DFT)-calculated vibrational modes .
Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to calculate logP (hydrophobicity), bioavailability, and CYP450 inhibition.
- Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., thiophene rings) .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodology :
- Target Identification : Use thermal shift assays (TSA) to screen protein targets. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Pathway Analysis : Perform transcriptomics (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
